

1,5,9-Triazacyclododecane coordination chemistry fundamentals.

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Compound of Interest

Compound Name: 1,5,9-Triazacyclododecane

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An In-depth Technical Guide to the Coordination Chemistry of **1,5,9-Triazacyclododecane**

Introduction

1,5,9-Triazacyclododecane, commonly abbreviated as [\[1\]](#)aneN₃ or TACD, is a macrocyclic ligand with a 12-membered ring containing three secondary amine nitrogen atoms.[\[2\]](#)[\[3\]](#) This triazamacrocycle has garnered significant interest in coordination chemistry due to its ability to form stable and kinetically inert complexes with a variety of metal ions.[\[2\]](#)[\[4\]](#) Its unique structural properties and versatile coordination behavior make it a valuable building block in diverse fields, including the development of biomedical imaging and therapeutic agents, the design of catalysts for organic synthesis, and environmental remediation.[\[2\]](#) This guide provides a comprehensive overview of the fundamental coordination chemistry of [\[1\]](#)aneN₃, focusing on its synthesis, thermodynamic and kinetic properties, structural features, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

1,5,9-Triazacyclododecane is typically a colorless to yellow, oily liquid at room temperature.[\[2\]](#) [\[5\]](#) Its core physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₁ N ₃	[2][3]
Molecular Weight	171.29 g/mol	[2]
CAS Number	294-80-4	[2]
Melting Point	36 °C	[2]
Boiling Point	85 - 89 °C	[2]
Appearance	Colorless to yellow clear liquid	[2]

Synthesis and Functionalization

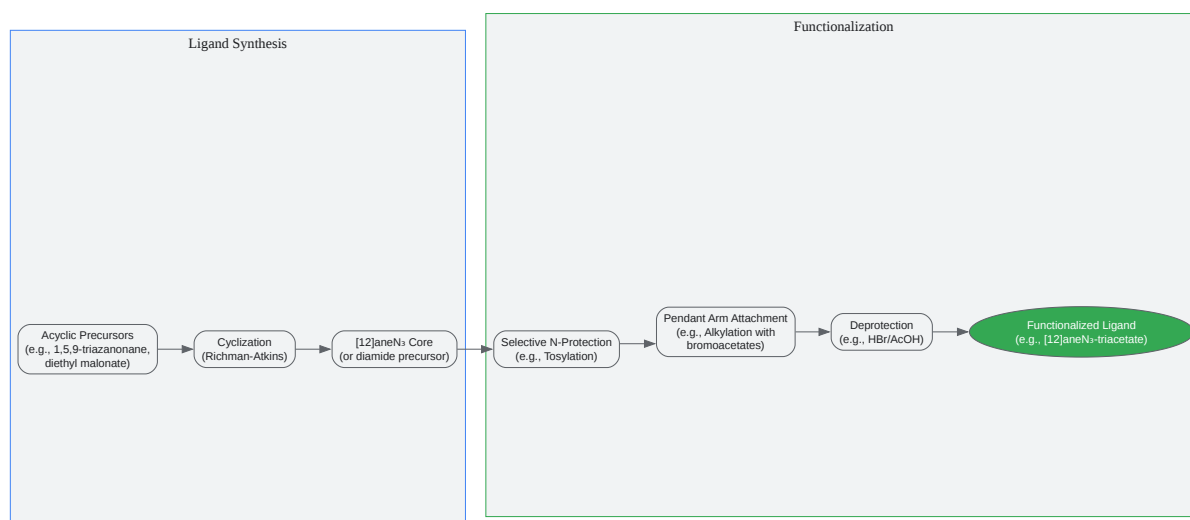
The synthesis of [1]aneN₃ and its derivatives is crucial for exploring its coordination chemistry and developing applications. Various synthetic routes have been established, often involving high-dilution cyclization reactions or template-assisted methods to favor the formation of the macrocyclic ring. Functionalization of the secondary amine groups allows for the attachment of pendant arms, which can modify the coordination properties and introduce new functionalities. [6]

Experimental Protocol: Synthesis of a C-Functionalized Derivative

A common strategy for creating derivatives for bioconjugation, such as for attachment to proteins, involves C-functionalization. The following protocol outlines the synthesis of an aminobenzyl-substituted tris(carboxymethyl) derivative of [1]aneN₃. [6]

- **Diamide Formation:** React 1,5,9-triazanonane with diethyl malonate in boiling ethanol to afford the diamide (1). [6]
- **Tosylation:** Protect one nitrogen by tosylation to yield the N-tosylamide (2), effectively distinguishing it from the other two nitrogen atoms. [6]
- **Borane Reduction:** Reduce the amide groups in (2) using borane (BH₃) to give the N-tosyl triamine. [6]

- Dialkylation: Alkylate the two free secondary amines with ethyl bromoacetate to yield the N-tosylated, di-ester functionalized macrocycle.[6]
- Detosylation: Remove the tosyl protecting group using a mixture of hydrobromic acid, acetic acid, and phenol (HBr-AcOH-PhOH) to yield the pentadentate diacid ligand.[6]
- Further Functionalization: The core C-functionalized macrocycle can be further modified, for example, by alkylation of the remaining secondary amines with agents like chloroacetic acid to produce triacetate derivatives.[6]

General Workflow for Synthesis of Functionalized [12]aneN₃

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General workflow for the synthesis of functionalized[1]aneN₃ derivatives.

Coordination Chemistry: Thermodynamic and Kinetic Aspects

The stability and reactivity of metal complexes are governed by thermodynamic and kinetic factors.^[7] Thermodynamic stability refers to the position of the equilibrium for complex formation, often quantified by the stability constant (K), while kinetic stability (lability or inertness) relates to the rate at which ligands are exchanged.^{[7][8]}

Thermodynamic Stability

^[1]aneN₃ forms thermodynamically stable complexes with many transition metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent, and the presence of functional pendant arms on the macrocycle.^[9] Potentiometric titration is a key experimental technique used to determine the stability constants.

Metal Ion	Ligand	Log K	Conditions	Reference
Zn ²⁺	^[1] aneN ₃	8.4	-	^[10]
Cu ²⁺	1-(2-hydroxybenzyl)- ^[1] aneN ₃	18.7	Aqueous	^[9]
Zn ²⁺	1-(2-hydroxybenzyl)- ^[1] aneN ₃	14.1	Aqueous	^[9]
Cu ²⁺	3-(2-hydroxyphenyl)- ^[1] aneN ₃	10.2	Aqueous	^[9]
Zn ²⁺	3-(2-hydroxyphenyl)- ^[1] aneN ₃	7.32	Aqueous	^[9]
Ni ²⁺	3-(2-hydroxyphenyl)- ^[1] aneN ₃	6.11	Aqueous	^[9]

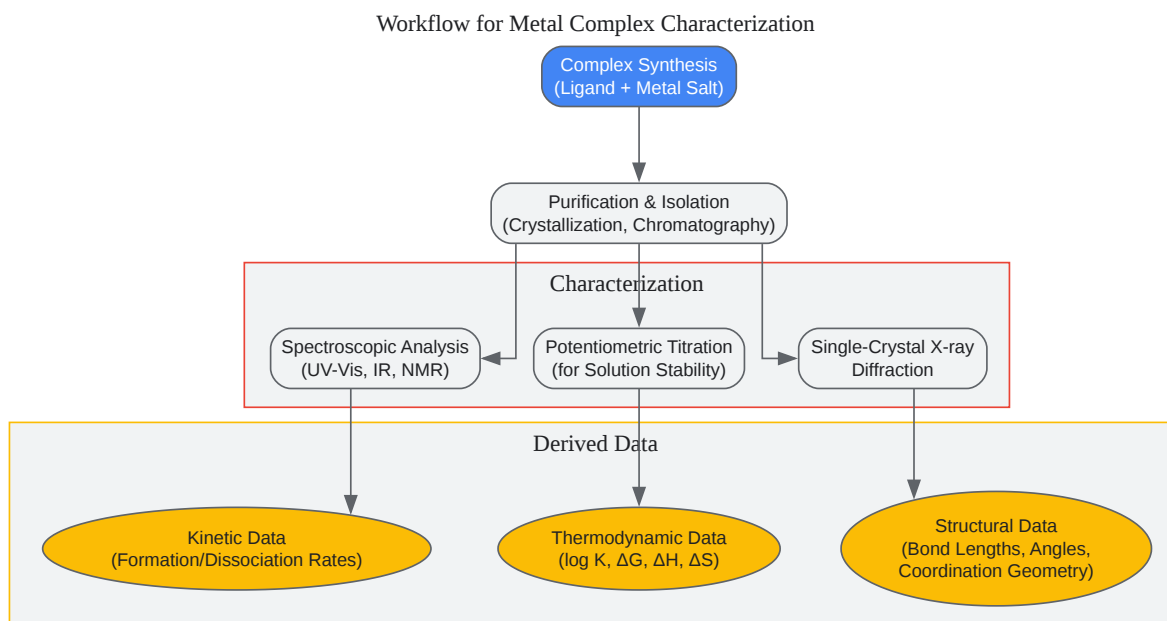
Note: The stability constants are significantly enhanced by the presence of a coordinating pendant arm, such as the N-linked 2-hydroxybenzyl group, which acts as an additional donor.^[9]

Kinetic Stability

Kinetic studies, often involving acid-assisted dissociation, provide insight into the inertness of [1]aneN₃ complexes. The larger ring size of [1]aneN₃ compared to its 9-membered analogue, 1,4,7-triazacyclononane ([11]aneN₃), generally leads to more kinetically labile complexes. For instance, the acid hydrolysis of [Ni([1]aneN₃)]²⁺ is significantly faster than that of [Ni([11]aneN₃)]²⁺, indicating that the former is more susceptible to dissociation.[12]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

- **Solution Preparation:** Prepare a solution of the ligand (e.g., 0.001 M) at a constant ionic strength (e.g., 0.1 M NaCl) and temperature (e.g., 25 °C).[9][13]
- **Metal Addition:** Add a stoichiometric equivalent of the metal ion solution (e.g., 0.01 M metal nitrate) to the ligand solution.[9]
- **Titration:** Titrate the solution with a standardized solution of NaOH.[9] The pH is measured after each addition of the titrant. For complexes with slow formation kinetics, a time delay (from 10 to 1800 seconds) between increments is necessary to allow the system to reach equilibrium.[9]
- **Data Analysis:** The collected pH data is processed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand species (e.g., [ML], [MLH]).[9]



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Workflow for the synthesis and characterization of metal complexes.

Structural Aspects

The coordination geometry of [1]aneN₃ complexes is highly dependent on the metal ion and the presence of other ligands. X-ray crystallography has shown that the tridentate macrocycle typically coordinates in a facial manner.[14] In complexes with monosubstituted derivatives, the ligand can act as a tetradentate donor, coordinating with the three macrocyclic nitrogens and a donor atom from the pendant arm. For example, in iron(II) and nickel(II) complexes with a pyrazole-substituted [1]aneN₃, the metal ion is six-coordinate in a dimeric structure, bound to four nitrogen donors from one ligand and two bridging chloride ions.[13]

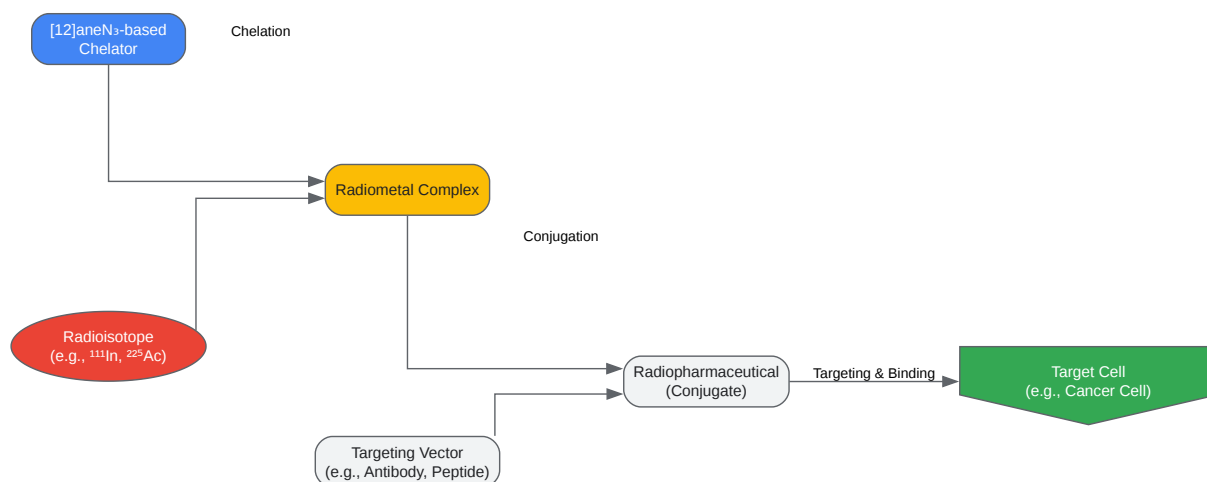
Applications

The versatile coordination properties of **1,5,9-triazacyclododecane** have led to its use in several key areas of research and development.

Biomedical Applications

[1] [12]aneN_3 and its derivatives are extensively explored as chelating agents for radiometals in diagnostic imaging and targeted therapy.[2] The ability to form stable complexes is critical to prevent the release of free radiometals in vivo, which can cause toxicity.[2] Functionalized derivatives, such as those with triacetate pendant arms, exhibit high kinetic stability with medically relevant radioisotopes like ^{111}In . [6] These chelators can be conjugated to targeting vectors like antibodies or peptides to deliver the radioisotope specifically to tumor cells.[15]

Concept of Targeted Radiopharmaceutical Therapy



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